Cas no 2377607-25-3 (3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester)

3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid pinacol ester is a boronic acid derivative featuring a BOC-protected azetidine sulfanyl linker. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to its stabilized boronate ester group, which enhances handling and shelf-life compared to free boronic acids. The BOC-protected azetidine moiety provides synthetic flexibility, allowing for selective deprotection under mild acidic conditions. Its structural design facilitates applications in medicinal chemistry and materials science, particularly in constructing complex heterocyclic frameworks. The pinacol ester group improves solubility in organic solvents, ensuring efficient reactivity in diverse coupling conditions. This reagent is well-suited for targeted synthesis of biaryl and heteroaryl systems.
3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester structure
2377607-25-3 structure
商品名:3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester
CAS番号:2377607-25-3
MF:C20H30BNO4S
メガワット:391.332504749298
CID:5184725

3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

    • 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester
    • 1-Azetidinecarboxylic acid, 3-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thio]-, 1,1-dimethylethyl ester
    • インチ: 1S/C20H30BNO4S/c1-18(2,3)24-17(23)22-12-16(13-22)27-15-10-8-9-14(11-15)21-25-19(4,5)20(6,7)26-21/h8-11,16H,12-13H2,1-7H3
    • InChIKey: DFVPBHCKRHKKIN-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)CC(SC2=CC=CC(B3OC(C)(C)C(C)(C)O3)=C2)C1

3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM559794-1g
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)azetidine-1-carboxylate
2377607-25-3 95%+
1g
$742 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1247355-1g
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)azetidine-1-carboxylate
2377607-25-3 98%
1g
¥12589 2023-04-14
Chemenu
CM559794-250mg
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)azetidine-1-carboxylate
2377607-25-3 95%+
250mg
$645 2023-03-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1247355-250mg
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)azetidine-1-carboxylate
2377607-25-3 98%
250mg
¥6289 2023-04-14
A2B Chem LLC
BA07996-1g
3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester
2377607-25-3 98%
1g
$282.00 2024-04-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD468347-1g
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)azetidine-1-carboxylate
2377607-25-3 97%
1g
¥4242.0 2023-03-11
A2B Chem LLC
BA07996-5g
3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester
2377607-25-3 98%
5g
$825.00 2024-04-20
A2B Chem LLC
BA07996-10g
3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester
2377607-25-3 98%
10g
$1316.00 2024-04-20

3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester 関連文献

3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol esterに関する追加情報

Introduction to 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic Acid, Pinacol Ester

The compound 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester (CAS No: 2377607-25-3) is a highly specialized organic molecule with significant applications in modern organic synthesis and materials science. This compound is notable for its unique structural features, including the azetidin ring system and the sulfanyl group, which contribute to its versatile reactivity and functional properties. The phenylboronic acid moiety further enhances its utility in cross-coupling reactions, a cornerstone of contemporary organic chemistry.

Recent advancements in synthetic methodology have highlighted the importance of such compounds in constructing complex molecular architectures. The pinacol ester derivative of this compound has been particularly valuable in facilitating controlled reactivity during synthesis. Researchers have demonstrated that the integration of the azetidin ring with the sulfanyl group can lead to unprecedented selectivity in catalytic processes, making it a focal point in both academic and industrial settings.

The synthesis of 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester involves a multi-step process that combines principles from stereochemistry and transition-metal catalysis. The use of palladium catalysts has been instrumental in achieving high yields and enantioselectivity during key steps of the synthesis. Notably, studies have shown that the steric environment around the azetidin ring plays a critical role in determining the reactivity of the compound, which has implications for its application in asymmetric synthesis.

In terms of applications, this compound has found extensive use in the development of advanced materials, particularly in the field of optoelectronics. The incorporation of the sulfanyl group into conjugated systems has been shown to enhance charge transport properties, making it a promising candidate for next-generation semiconductor materials. Additionally, its role as an intermediate in drug discovery has been underscored by recent findings that highlight its potential as a scaffold for bioactive molecules.

From a mechanistic standpoint, the reactivity of 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester is heavily influenced by the electronic effects of its substituents. The presence of the BOC protecting group not only stabilizes the intermediate during synthesis but also modulates the electronic environment around the sulfur atom. This modulation is crucial for achieving desired regioselectivity in coupling reactions, as evidenced by recent studies that explore its use in Suzuki-Miyaura cross-couplings.

Moreover, computational chemistry has provided valuable insights into the electronic structure of this compound. Density functional theory (DFT) calculations have revealed that the conjugation between the azetidin ring and the phenyl group significantly affects its optical properties. These findings have paved the way for its application in designing novel chromophores and light-harvesting materials.

In conclusion, 3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester stands as a testament to the ingenuity of modern organic synthesis. Its unique combination of structural features and functional groups makes it an invaluable tool across diverse fields, from drug discovery to materials science. As research continues to uncover new facets of its reactivity and applications, this compound is poised to remain at the forefront of chemical innovation.

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